
Ethylamine, 2-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)sulfonyl)-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylamine, 2-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)sulfonyl)-N,N-dimethyl- is a complex organic compound characterized by its unique structure, which includes a dibenzo[a,d]cycloheptene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethylamine, 2-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)sulfonyl)-N,N-dimethyl- typically involves multiple steps. One common method starts with the preparation of the dibenzo[a,d]cycloheptene core, followed by the introduction of the sulfonyl group and the ethylamine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethylamine, 2-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)sulfonyl)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Ethylamine, 2-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)sulfonyl)-N,N-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethylamine, 2-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)sulfonyl)-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)acetamide
- 10,11-Dihydro-2,3-dimethoxy-5H-dibenzo(a,d)cyclohepten-5-one
- 5-Ethyl-10,11-dihydro-5H-dibenzo(a,d)cycloheptene
Uniqueness
Ethylamine, 2-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)sulfonyl)-N,N-dimethyl- is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
7272-01-7 |
|---|---|
Molekularformel |
C19H23NO2S |
Molekulargewicht |
329.5 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylsulfonyl)ethanamine |
InChI |
InChI=1S/C19H23NO2S/c1-20(2)13-14-23(21,22)19-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)19/h3-10,19H,11-14H2,1-2H3 |
InChI-Schlüssel |
FBPBGTCESMMDQL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCS(=O)(=O)C1C2=CC=CC=C2CCC3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


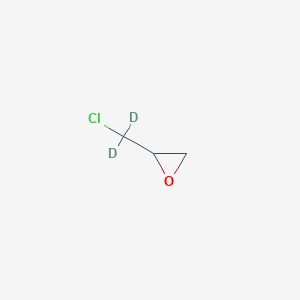
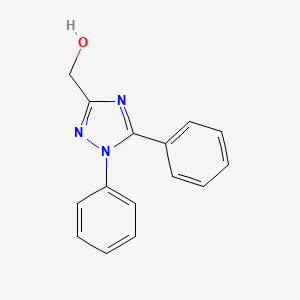
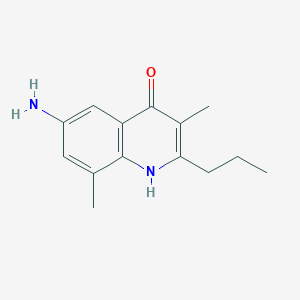
![4-Methyl-5,6-dihydro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B13794384.png)
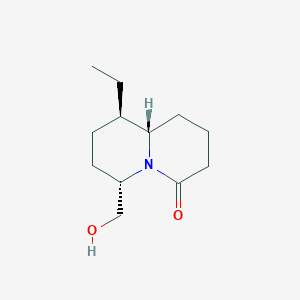

![Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13794403.png)
![Ethanone, 1-[3-(aminomethyl)-4-hydroxyphenyl]-(9CI)](/img/structure/B13794411.png)


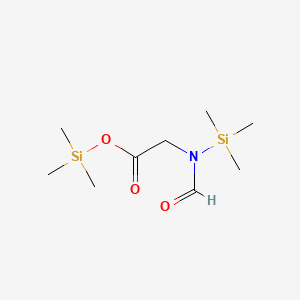

![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-fluorophenyl)-](/img/structure/B13794440.png)

